1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one
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Overview
Description
1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one is an organic compound that features a cyclohexene ring attached to an ethanone group, with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one typically involves the reaction of cyclohexene with ethanone derivatives under specific conditions. One common method involves the use of cyclohexene and methylamine in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohex-1-en-1-yl)ethan-1-one: Similar structure but lacks the methylamino group.
1-Morpholinocyclohexene: Contains a morpholine ring instead of the methylamino group.
Uniqueness
1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the cyclohexene ring and the methylamino group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H15NO/c1-10-7-9(11)8-5-3-2-4-6-8/h5,10H,2-4,6-7H2,1H3 |
InChI Key |
ZOPNXFVARSFWDS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CCCCC1 |
Origin of Product |
United States |
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